N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a thieno[3,2-d]pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thieno[3,2-d]pyrimidine intermediates, followed by their coupling through a thioether linkage.
Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Preparation of Thieno[3,2-d]pyrimidine Intermediate: This intermediate is typically synthesized through the condensation of a thiophene derivative with a guanidine derivative.
Coupling Reaction: The final step involves the coupling of the thiadiazole and thieno[3,2-d]pyrimidine intermediates using a suitable thioether-forming reagent, such as a thiol or disulfide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in the synthesis of various compounds.
Acetylacetone: Another versatile intermediate used in organic synthesis.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is unique due to its combination of a thiadiazole ring and a thieno[3,2-d]pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N5O2S3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[[6-methyl-3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S3/c1-10-4-6-13(7-5-10)24-17(26)16-14(8-11(2)28-16)20-19(24)27-9-15(25)21-18-23-22-12(3)29-18/h4-7,11H,8-9H2,1-3H3,(H,21,23,25) |
InChI Key |
LRYLWCVRYVGYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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